

"2,3-Difluoro-6-hydroxybenzaldehyde" spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

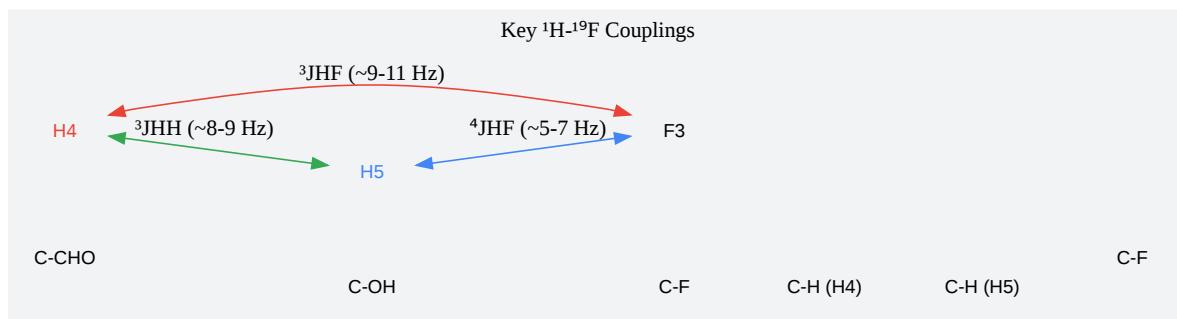
Compound of Interest

Compound Name: 2,3-Difluoro-6-hydroxybenzaldehyde

Cat. No.: B064456

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **2,3-Difluoro-6-hydroxybenzaldehyde**


Authored by: A Senior Application Scientist Introduction

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel compounds is paramount. **2,3-Difluoro-6-hydroxybenzaldehyde**, a substituted aromatic aldehyde, represents a key building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring two adjacent fluorine atoms and a hydroxyl group ortho to the aldehyde, imparts specific electronic and steric properties that are of significant interest in drug development and chemical research.

This technical guide provides a comprehensive analysis of the spectroscopic data for **2,3-Difluoro-6-hydroxybenzaldehyde** (Molecular Formula: $C_7H_4F_2O_2$, Molecular Weight: 158.10 g/mol [1]). We will delve into the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this molecule.

Molecular Structure and Spectroscopic Overview

The strategic placement of substituents on the benzaldehyde core dictates its spectroscopic fingerprint. The electron-withdrawing nature of the fluorine atoms and the aldehyde group, combined with the electron-donating and hydrogen-bonding capabilities of the hydroxyl group, creates a distinct electronic environment that is readily probed by various spectroscopic techniques.

[Click to download full resolution via product page](#)

Caption: Predicted proton-fluorine coupling interactions.

1.2: Carbon-¹³C NMR Spectroscopy

The ^{13}C NMR spectrum will show seven distinct signals for the carbon atoms in the molecule. The carbons directly bonded to fluorine will appear as doublets with large one-bond coupling constants ($^1\text{J}_{\text{CF}}$).

Experimental Protocol: ^{13}C NMR Acquisition

The methodology is similar to ^1H NMR, but with key parameter changes to account for the lower natural abundance and smaller gyromagnetic ratio of ^{13}C .

- Technique: Proton-decoupled ^{13}C NMR is standard, resulting in singlets for all carbons not directly bonded to fluorine.

- Pulse Angle: Typically 90°.
- Number of Scans: Significantly higher (e.g., 128 to 1024 scans or more) to achieve adequate signal-to-noise.
- Relaxation Delay: A longer delay (5-10 s) may be needed for quaternary carbons.

Predicted ^{13}C NMR Data & Interpretation

Carbon Assignment	Predicted δ (ppm)	Multiplicity (^{19}F Coupled)	Coupling Constants (J) in Hz
-CHO	188 - 195	Doublet of Doublets (dd)	$^3\text{JC,F}$, $^4\text{JC,F} \approx 3\text{-}10$ Hz
C6-OH	155 - 160	Doublet of Doublets (dd)	$^2\text{JC,F}$, $^3\text{JC,F} \approx 15\text{-}25$ Hz
C2-F	148 - 155	Doublet (d)	$^1\text{JC,F} \approx 240\text{-}260$ Hz
C3-F	145 - 152	Doublet (d)	$^1\text{JC,F} \approx 240\text{-}260$ Hz
C1 (ipso-CHO)	125 - 135	Triplet (t) or Multiplet (m)	$^2\text{JC,F}$, $^3\text{JC,F} \approx 10\text{-}20$ Hz
C5	120 - 128	Doublet (d)	$^3\text{JC,F} \approx 5\text{-}10$ Hz
C4	115 - 122	Doublet of Doublets (dd)	$^2\text{JC,F}$, $^3\text{JC,F} \approx 15\text{-}25$ Hz

Causality Behind Assignments:

- Carbonyl Carbon (-CHO): The most deshielded carbon, appearing far downfield, characteristic of aldehydes and ketones. [2]*
- Carbons Bonded to F (C2, C3): These carbons show the largest chemical shifts among the aromatic carbons due to the direct attachment of the electronegative fluorine atoms. Their most defining feature is the very large one-bond C-F coupling constant (^1JCF), which is unmistakable. [3]*
- Carbon Bonded to O (C6): The hydroxyl group's oxygen atom also deshields the attached carbon, causing it to resonate at a high chemical shift, typically downfield of other aromatic carbons. It will exhibit smaller two- and three-bond couplings to the fluorine atoms.

- Aromatic C-H Carbons (C4, C5): These carbons appear at more shielded (upfield) positions and will show smaller, multi-bond C-F couplings.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. [4][5] The spectrum of **2,3-Difluoro-6-hydroxybenzaldehyde** will be characterized by absorptions corresponding to the O-H, C-H, C=O, C=C, and C-F bonds.

Experimental Protocol: FT-IR Acquisition

- Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or an Attenuated Total Reflectance (ATR) accessory) or as a solution in a suitable solvent (e.g., CCl₄). ATR is often the simplest method, requiring minimal sample preparation. [4]2. Background Scan: A background spectrum of the empty sample holder (or pure solvent) is collected to subtract atmospheric and instrumental interferences.
- Sample Scan: The sample is placed in the instrument, and the spectrum is recorded, typically by co-adding multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. The spectrum is usually plotted as Transmittance (%) versus Wavenumber (cm⁻¹). [6]

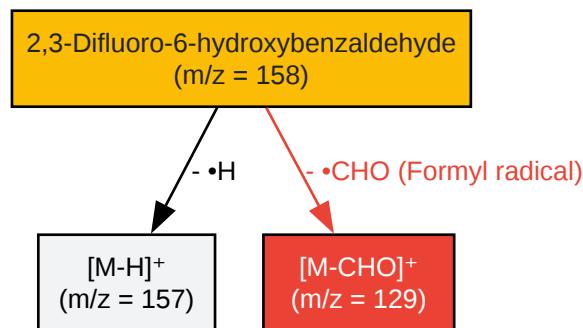
Expected IR Absorption Bands & Interpretation

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Interpretation
3200 - 3550	O-H stretch	Strong, Broad	Indicative of the hydroxyl group, broadened by hydrogen bonding. [5]
3000 - 3100	Aromatic C-H stretch	Medium-Weak	Characteristic of C-H bonds on the aromatic ring. [7]
2720 - 2820	Aldehydic C-H stretch	Medium-Weak	A pair of bands (Fermi resonance) is often characteristic of the aldehyde C-H bond. [8] [9]
1660 - 1700	C=O stretch	Strong, Sharp	The carbonyl stretch of the aldehyde. Its position can be influenced by conjugation and intramolecular hydrogen bonding with the ortho-hydroxyl group. [5]
1580 - 1620	Aromatic C=C stretch	Medium	Skeletal vibrations of the benzene ring.
1450 - 1500	Aromatic C=C stretch	Medium	Skeletal vibrations of the benzene ring.
1100 - 1300	C-F stretch	Strong	Strong absorptions due to the high polarity of the Carbon-Fluorine bond.

Self-Validating System: The presence of a strong, broad peak above 3200 cm⁻¹ (O-H), a strong, sharp peak around 1670 cm⁻¹ (C=O), and strong bands in the 1100-1300 cm⁻¹ region

(C-F) provides a highly reliable fingerprint for the target molecule's key functional groups.

Part 3: Mass Spectrometry (MS)


Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol: Electron Ionization (EI) MS

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).
- **Ionization:** The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion ($M^{+\bullet}$).
- **Mass Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting relative abundance versus m/z .

Expected Mass Spectrum & Fragmentation

- **Molecular Ion ($M^{+\bullet}$):** The molecular ion peak is expected at $m/z = 158$. This corresponds to the molecular weight of $C_7H_4F_2O_2$. The presence of this peak is the primary confirmation of the compound's molecular formula.
- **Key Fragmentation Patterns:**
 - $[M-1]^+$ ($m/z = 157$): Loss of a hydrogen radical ($\bullet H$), likely from the aldehyde group.
 - $[M-29]^+$ ($m/z = 129$): A very common and diagnostically important fragmentation for benzaldehydes, corresponding to the loss of the formyl radical ($\bullet CHO$). This fragment ion would correspond to the difluoro-hydroxyphenyl cation.
 - $[M-19]^+$ and $[M-20]^+$: Loss of $F\bullet$ or HF is possible from fluorinated aromatic compounds, though less common as a primary fragmentation pathway compared to the loss of CHO .

[Click to download full resolution via product page](#)

Caption: Predicted primary fragmentation pathways in EI-MS.

Conclusion

The spectroscopic characterization of **2,3-Difluoro-6-hydroxybenzaldehyde** is a multi-faceted process that leverages the strengths of NMR, IR, and MS to provide an unambiguous structural assignment. The ¹H and ¹³C NMR spectra, with their characteristic fluorine coupling patterns, offer definitive proof of the connectivity and substitution pattern. Infrared spectroscopy confirms the presence of the key hydroxyl, aldehyde, and fluoro functional groups, while mass spectrometry validates the molecular weight and provides insight into the molecule's stability and fragmentation behavior. This guide provides the foundational knowledge and predictive data necessary for researchers to confidently identify and utilize this important chemical intermediate.

References

- BenchChem. (2025). A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers. [Benchchem.com](https://www.benchchem.com). Link
- AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. [AzoM.com](https://www.azom.com). Link
- Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Specac.com](https://www.specac.com). Link
- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Chem.libretexts.org](https://chem.libretexts.org). Link
- Optica Publishing Group. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. [Optica-opg.org](https://www.optica-opg.org). Link
- Indian Academy of Sciences. (n.d.).
- ResearchGate. (2007). Coupling of Protons with Fluorine.

- Alfa Chemistry. (n.d.). 19F Coupling Constants Table. Alfa-chemistry.com. [Link](#)
- PubChem. (n.d.). **2,3-Difluoro-6-hydroxybenzaldehyde**. Pubchem.ncbi.nlm.nih.gov. [Link](#)
- Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Docbrown.info. [Link](#)
- Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde. Docbrown.info. [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2,3-Difluoro-6-hydroxybenzaldehyde | C7H4F2O2 | CID 21221031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. researchgate.net [researchgate.net]
- 4. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. azooptics.com [azooptics.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group [opg.optica.org]
- 9. ias.ac.in [ias.ac.in]
- To cite this document: BenchChem. ["2,3-Difluoro-6-hydroxybenzaldehyde" spectroscopic data (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b064456#2-3-difluoro-6-hydroxybenzaldehyde-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com